(3,5-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Scientific Research Applications
Molecular Interaction Studies
- Shim et al. (2002) explored the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor. Their research involved conformational analysis and pharmacophore models, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Antitumor Agents
- Hayakawa et al. (2004) designed and synthesized derivatives based on a similar structure to exhibit selective cytotoxicity against tumorigenic cell lines, highlighting potential anti-tumor applications (Hayakawa et al., 2004).
Antimicrobial and Anti-Proliferative Activities
- Al-Wahaibi et al. (2021) synthesized N-Mannich bases with a related structure and evaluated their in vitro antimicrobial and anti-proliferative activities, finding that some derivatives displayed broad-spectrum antibacterial activities and potent anti-proliferative effects (Al-Wahaibi et al., 2021).
Synthesis and Antimicrobial Activity Studies
- Patel et al. (2011) reported the synthesis and in vitro antimicrobial activity screening of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi (Patel et al., 2011).
Anticancer Agents
- Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin (Hafez et al., 2016).
Synthesis of Related Compounds
- Research by Zheng Rui (2010) on the synthesis of a similar compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, provides insights into the preparation methods and chemical properties of such compounds (Zheng Rui, 2010).
Mechanism of Action
Imidazole derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Piperazine derivatives
Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3.ClH/c1-4-20-6-5-19-18(20)22-9-7-21(8-10-22)17(23)14-11-15(24-2)13-16(12-14)25-3;/h5-6,11-13H,4,7-10H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNQABPAHUQODX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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